
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a chloropyridazine ring, a piperidine ring, and a dioxidoisothiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chloropyridazine intermediate, followed by the introduction of the piperidine ring and the dioxidoisothiazolidine group. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidoisothiazolidine moiety can be further oxidized under specific conditions.
Reduction: The compound may be reduced to form different derivatives.
Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological systems.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(4-phenyl)piperidine-3-carboxamide: Lacks the dioxidoisothiazolidine moiety.
1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of the dioxidoisothiazolidine moiety in 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Chemical Structure and Properties
The chemical formula for 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is C16H17ClN4O2S. Its molecular weight is approximately 366.85 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, and a chloropyridazine moiety that may contribute to its pharmacological properties.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds can exhibit antiviral properties. For instance, studies have shown that certain piperidine derivatives possess activity against HIV and other viral infections. While specific data on the antiviral efficacy of the compound is limited, it can be inferred based on structural similarities to other active compounds that it may exhibit similar activities.
Antibacterial and Antifungal Activity
Piperidine derivatives are also known for their antibacterial and antifungal properties. A study evaluating various piperazine derivatives found that while some exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, others showed significant antifungal effects against Candida albicans and Aspergillus niger . The specific compound's activity would need empirical testing to establish its efficacy in these areas.
The mechanism of action for piperidine derivatives generally involves interaction with specific receptors or enzymes within microbial pathogens or viruses. For instance, some act as inhibitors of viral replication or bacterial growth by disrupting essential cellular processes. The presence of functional groups in this compound suggests potential interactions with biological targets that warrant further investigation.
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of any new compound. Preliminary data suggest that piperidine derivatives can exhibit cytotoxic effects at higher concentrations. For example, a study indicated that certain compounds had a 50% cytotoxic concentration (CC50) ranging from 54 μM to 100 μM against various cell lines . It is essential to conduct thorough toxicity assessments for this compound to ensure safe therapeutic use.
Research Findings and Case Studies
While direct case studies specifically involving the compound are scarce, related research provides insights into its potential applications:
Future Directions
Further studies are needed to explore the full spectrum of biological activities associated with this compound. This includes:
- In vitro and In vivo Studies : To evaluate antiviral, antibacterial, and antifungal efficacy.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
- Safety Assessments : Comprehensive toxicity profiling to establish safe dosage ranges.
Properties
Molecular Formula |
C19H22ClN5O3S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H22ClN5O3S/c20-17-8-9-18(23-22-17)24-10-1-3-14(13-24)19(26)21-15-4-6-16(7-5-15)25-11-2-12-29(25,27)28/h4-9,14H,1-3,10-13H2,(H,21,26) |
InChI Key |
AUUVXUVEXKJBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O |
Origin of Product |
United States |
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